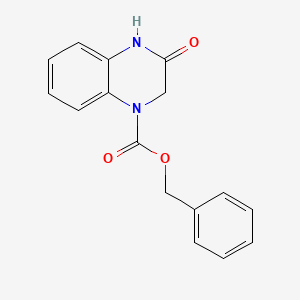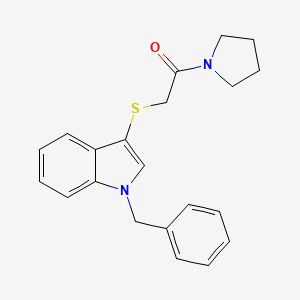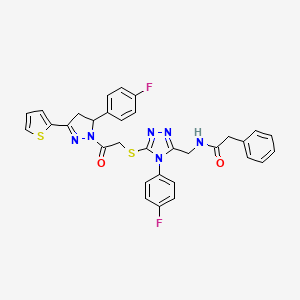![molecular formula C20H21N5O4 B2528996 3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097913-96-5](/img/structure/B2528996.png)
3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a heterocyclic molecule that likely contains several interesting structural features, such as a cyclopropyl group, an imidazolidine-2,4-dione core, and a pyridinyl substituent. While the specific compound is not directly discussed in the provided papers, we can infer from related research that such molecules are of interest due to their potential biological activities and their use in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as described in the first paper. Methyl trifluoropyruvate N-(pyrimidin-2-yl)imines are reacted with various 1,3-binucleophilic reagents to yield imidazolidine-2,4-diones, among other products . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied for its synthesis, using appropriate starting materials and reagents to introduce the cyclopropyl and pyridinyl groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be quite complex, with non-planar arrangements and various electronic interactions. For instance, the second paper discusses the crystal structures of related compounds, where non-planarity is indicated by the dihedral angles between heteroaryl rings . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often influenced by the electronic distribution within the molecule. The second paper indicates that there is considerable delocalization of π-electron density within the triazole ring of one compound, while in another, there is more localization . These electronic properties can affect the types of chemical reactions the compounds can undergo, such as nucleophilic attacks or cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. For example, the nitro group in the compounds studied in the second paper participates in N–O···π(imidazole) interactions, which can influence the compound's boiling point, solubility, and stability . The crystallographic data provided, such as space group and cell parameters, are also essential for understanding the solid-state properties of these molecules.
Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions and Synthetic Applications
Cyclocondensation Reactions : Imidazolidine-2,4-diones, a structural motif related to the queried compound, have been utilized in cyclocondensation reactions with various binucleophilic reagents. These reactions lead to the formation of a diverse array of heterocyclic compounds, showcasing the versatility of imidazolidine-2,4-diones in synthetic organic chemistry. This demonstrates the compound's potential utility in the synthesis of complex molecular architectures, which could be of interest in the development of novel pharmaceuticals and materials (Sokolov et al., 2013).
Biological Activity
Antibacterial and Antifungal Activities : Compounds derived from imidazolidine-2,4-diones, through modifications and incorporation of different functional groups, have shown promising antibacterial and antifungal activities. This suggests that the core structure inherent to the query compound may confer significant biological activity, making it a candidate for further exploration in antimicrobial drug development (Mohanty et al., 2015).
Molecular Design for Hypoglycemic Activity
Hypoglycemic Activity : In the realm of therapeutic applications, imidazopyridine thiazolidine-2,4-diones, closely related to the query compound, have been designed and synthesized for their hypoglycemic activity. This highlights the potential of such compounds in the management of diabetes, suggesting that further structural optimization could lead to new antidiabetic agents (Oguchi et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-18-12-24(20(28)25(18)15-3-4-15)14-5-8-23(9-6-14)19(27)16-10-17(29-22-16)13-2-1-7-21-11-13/h1-2,7,10-11,14-15H,3-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWKAQQDNJEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)



![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)


![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
